Pilaralisib - 934526-89-3

Pilaralisib

Catalog Number: EVT-287237
CAS Number: 934526-89-3
Molecular Formula: C25H25ClN6O4S
Molecular Weight: 541.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pilaralisib (SAR245408, XL147) is an orally bioavailable, potent, and adenosine triphosphate (ATP)-competitive, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. [, ] This classification indicates its ability to inhibit all four class I PI3K isoforms (α, β, γ, and δ). [, , , ] Pilaralisib is a significant research tool in oncology due to the involvement of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. [, , , ]

Mechanism of Action

Pilaralisib exerts its anti-tumor effects by inhibiting the PI3K signaling pathway. [, , , ] PI3Ks are a family of lipid kinases responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling pathways such as AKT and mTOR, crucial for cell growth, proliferation, and survival. [, ] By inhibiting PI3Ks, Pilaralisib prevents PIP3 generation, effectively blocking these downstream pathways and leading to inhibition of tumor cell proliferation and survival. [, , , ]

Applications
  • In vitro Studies: Pilaralisib has been utilized in laboratory settings to study the PI3K pathway and its role in various cancers. [, ] For instance, researchers investigated its effect on prostate cancer cells (PC3) and observed rapid cell injury upon blue light irradiation, suggesting potential for photodynamic therapy. []
  • In vivo Studies: Pilaralisib has demonstrated efficacy in preclinical models of various cancers. In a mouse model of gastrointestinal stromal tumors (GIST), Pilaralisib effectively inhibited tumor growth by targeting the PI3K pathway, highlighting its potential for treating GIST. []
  • Clinical Trials: Pilaralisib has been evaluated in multiple clinical trials for treating various solid tumors and hematologic malignancies. These trials aimed to determine its safety, efficacy, and optimal dosage. [, , , , , , , ] While Pilaralisib exhibited antitumor activity in some cases, its clinical development has been challenged by adverse effects and limited efficacy as a single agent. [, , , ]
Future Directions
  • Overcoming Resistance: Investigating mechanisms of resistance to Pilaralisib and exploring combination therapies to enhance its efficacy. [] For example, studies suggest combining Pilaralisib with MEK inhibitors or exploring its use in conjunction with photodynamic therapy could improve treatment outcomes. [, ]
  • Biomarker Development: Identifying predictive biomarkers for response to Pilaralisib therapy. This would allow for personalized treatment approaches and improve patient outcomes by identifying those most likely to benefit from treatment. []
  • Drug Delivery Systems: Developing novel drug delivery systems to enhance its therapeutic index by improving its pharmacokinetic properties and reducing off-target effects. []

Properties

CAS Number

934526-89-3

Product Name

Pilaralisib

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

Molecular Formula

C25H25ClN6O4S

Molecular Weight

541.0 g/mol

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

XL147; XL 147; XL-147; SAR245408; SAR-245408; SAR 245408; Pilaralisib.

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.